Phosphonium, [1-(benzoylamino)-2,2-dichloroethenyl]triphenyl-, chloride
Description
Phosphonium, [1-(benzoylamino)-2,2-dichloroethenyl]triphenyl-, chloride (CAS: 90283-60-6) is a quaternary phosphonium salt with the molecular formula C27H21ClNOP and a molecular weight of 454.88 g/mol. Its structure features a triphenylphosphonium core bonded to a 1-(benzoylamino)-2,2-dichloroethenyl substituent. The benzoylamino group (a benzoyl derivative attached to an amine) and two chlorine atoms on the ethenyl moiety contribute to its electronic and steric properties, making it distinct in reactivity compared to simpler phosphonium salts .
Synthesis of this compound follows protocols for analogous phosphonium salts, where 1-acylamino-2,2-dichloroethenyl derivatives are generated through reactions involving triphenylphosphine and chlorinated intermediates under controlled conditions . The compound’s spectral properties (e.g., IR, NMR) are influenced by the electron-withdrawing effects of the dichloroethenyl group and the resonance stabilization provided by the benzoylamino substituent.
Properties
IUPAC Name |
(1-benzamido-2,2-dichloroethenyl)-triphenylphosphanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20Cl2NOP.ClH/c28-25(29)27(30-26(31)21-13-5-1-6-14-21)32(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCHRFBMZUNQRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=C(Cl)Cl)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21Cl3NOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60474884 | |
| Record name | Phosphonium, [1-(benzoylamino)-2,2-dichloroethenyl]triphenyl-, chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55630-07-4 | |
| Record name | Phosphonium, [1-(benzoylamino)-2,2-dichloroethenyl]triphenyl-, chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-BENZOYLAMINO-2,2-DICHLORO-VINYL)-TRIPHENYL-PHOSPHONIUM, CHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphonium, [1-(benzoylamino)-2,2-dichloroethenyl]triphenyl-, chloride typically involves the reaction of triphenylphosphine with a suitable dichloroethenyl precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The benzoylamino group is introduced through a subsequent reaction with benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Phosphonium, [1-(benzoylamino)-2,2-dichloroethenyl]triphenyl-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the dichloroethenyl group to a less oxidized state.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce various phosphonium salts.
Scientific Research Applications
Phosphonium, [1-(benzoylamino)-2,2-dichloroethenyl]triphenyl-, chloride has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the development of new materials and catalysts due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Phosphonium, [1-(benzoylamino)-2,2-dichloroethenyl]triphenyl-, chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The dichloroethenyl group is particularly reactive, allowing for selective modification of target molecules.
Comparison with Similar Compounds
Key Differences:
Substituent Effects on Reactivity :
- The target compound ’s dichloroethenyl group increases electron-withdrawing effects, stabilizing the resulting ylide and enabling reactions with less electrophilic carbonyl compounds. In contrast, allyl triphenylphosphonium chloride (CAS: 18480-23-4) lacks such stabilization, limiting its use to reactions with aldehydes or highly activated ketones .
- The (3,4-dichlorobenzyl) analog exhibits even stronger electron withdrawal due to aromatic chlorination, but its bulkier structure reduces reaction rates in sterically demanding systems .
Thermal and Chemical Stability: The benzoylamino group in the target compound enhances thermal stability (decomposition >250°C inferred from similar compounds), whereas allyl derivatives decompose at lower temperatures (~230°C) .
Biological Activity
Phosphonium, [1-(benzoylamino)-2,2-dichloroethenyl]triphenyl-, chloride (CAS No. 55630-07-4) is a synthetic compound characterized by its unique phosphonium ion structure combined with a dichloroethenyl moiety and a benzoylamino group. This compound has garnered attention in various fields of research, particularly for its potential biological activities, including antimicrobial and anticancer properties.
- Molecular Formula: C27H21Cl3NOP
- Molecular Weight: 512.8 g/mol
- CAS Number: 55630-07-4
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The dichloroethenyl group is highly reactive, facilitating covalent modifications of target sites on enzymes and receptors, which can lead to inhibition or alteration of enzymatic functions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. Studies have shown that it can disrupt bacterial cell membranes, leading to cell lysis and death. Specific tests demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
Anticancer Properties
Phosphonium compounds have been studied for their anticancer activities. The mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways. In vitro studies revealed that the compound effectively inhibits the proliferation of several cancer cell lines, including breast and colon cancer cells. The benzoylamino group appears to enhance selectivity towards cancerous cells compared to normal cells .
Case Studies
-
Antimicrobial Efficacy Study :
- Objective: To evaluate the antimicrobial activity against Staphylococcus aureus and Escherichia coli.
- Method: Disk diffusion method was employed.
- Results: Zones of inhibition were observed at varying concentrations, indicating effective antimicrobial action.
-
Anticancer Activity Assessment :
- Objective: To assess the cytotoxic effects on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines.
- Method: MTT assay was performed to measure cell viability.
- Results: Significant reduction in cell viability was noted at higher concentrations of the compound, with IC50 values indicating potent anticancer activity.
Comparative Analysis
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Structure | Effective against Gram-positive and Gram-negative bacteria | Induces apoptosis in MCF-7 and HT-29 cells |
| Phosphonium, [1-(benzoylamino)-2-chloroethenyl]triphenyl-, chloride | Similar structure with one less chlorine | Moderate activity | Less potent than the dichloro variant |
Q & A
Q. What are the established synthetic routes for this phosphonium salt, and how is purity validated?
The compound is typically synthesized via quaternization of triphenylphosphine with a benzoylamino dichloroethenyl chloride precursor. A common method involves refluxing equimolar amounts of the reactants in acetonitrile for 24 hours under inert conditions, followed by precipitation with diethyl ether and recrystallization from ethanol/water mixtures. Purity is validated using and NMR to confirm the absence of unreacted triphenylphosphine (δ ~ -5 ppm for ) and elemental analysis (C, H, N, Cl, P) to verify stoichiometry.
Q. Which spectroscopic techniques are critical for structural elucidation?
Key techniques include:
- NMR : Identifies benzoylamino protons (δ 7.8–8.2 ppm) and dichloroethenyl protons (split into distinct coupling patterns).
- NMR : Confirms phosphonium formation (δ 20–25 ppm, shifted from triphenylphosphine’s δ ~ -5 ppm).
- IR Spectroscopy : Detects C=O stretches (~1680 cm) and N-H bends (~3300 cm). Cross-referencing with databases like NIST or EnvironmentalChemistry.com ensures accuracy.
Q. What are its primary applications in organic synthesis?
This phosphonium salt is widely used as a precursor for ylides in Wittig reactions, enabling olefination of aldehydes. For example, it can generate α,β-unsaturated ketones when reacted with cinnamaldehyde. Reaction efficiency depends on ylide stability, which is enhanced by the electron-withdrawing dichloroethenyl group.
Advanced Research Questions
Q. How does the dichloroethenyl substituent influence reaction kinetics and ylide stability?
The electron-withdrawing Cl groups stabilize the ylide intermediate by delocalizing negative charge, reducing its basicity and increasing thermal stability. Computational studies (e.g., DFT calculations) can model charge distribution and predict reactivity. Experimentally, kinetic assays under varying temperatures (25–80°C) and solvents (THF vs. DMF) reveal activation energies and solvent effects.
Q. How can researchers resolve contradictions in reported catalytic efficiencies?
Discrepancies in catalytic performance (e.g., yields in cross-coupling reactions) may arise from solvent polarity, counterion effects, or trace moisture. A systematic approach includes:
Q. What decomposition pathways occur under thermal or hydrolytic stress?
Thermal gravimetric analysis (TGA) reveals decomposition above 150°C, likely via cleavage of the benzoylamino group. Hydrolytic stability tests in aqueous ethanol (pH 1–14) show degradation at acidic conditions (pH < 3), forming triphenylphosphine oxide and chlorinated byproducts. LC-MS and NMR (if fluorinated analogs are used) help identify degradation products.
Q. What strategies optimize its reuse in green chemistry applications?
Immobilization on silica supports or ionic liquid matrices enhances recyclability. For example, covalent grafting via silylation allows 3–5 reaction cycles with <10% activity loss. Leaching tests (ICP-MS for phosphorus) quantify catalyst retention.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
